3-(4-bromophenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-BROMOPHENYL)-2-[5-(4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of bromophenyl and nitrophenyl groups attached to a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-[5-(4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-nitrophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with 2-furylcarboxylic acid under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-2-[5-(4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-BROMOPHENYL)-2-[5-(4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-2-[5-(4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, while the bromophenyl group can engage in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-BROMOPHENYL)-1-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: Shares similar functional groups but differs in the core structure.
1-(4-BROMOPHENYL)-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: Another compound with bromophenyl and nitrophenyl groups but with a pyrazole core.
Uniqueness
3-(4-BROMOPHENYL)-2-[5-(4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its quinazolinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H16BrN3O4 |
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Molecular Weight |
490.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H16BrN3O4/c25-16-7-11-17(12-8-16)27-23(26-20-4-2-1-3-19(20)24(27)29)22-14-13-21(32-22)15-5-9-18(10-6-15)28(30)31/h1-14,23,26H |
InChI Key |
MOUVRLVCBMSELA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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